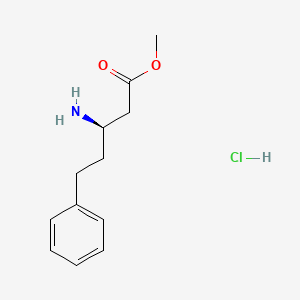

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride

描述

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a phenyl group, and an ester functional group. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-5-phenylpentanoate hydrochloride typically involves the esterification of (3R)-3-amino-5-phenylpentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and distillation to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amino acid derivatives.

科学研究应用

Medicinal Chemistry Applications

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride serves as a versatile scaffold in the synthesis of bioactive molecules. Its structural characteristics allow it to function effectively as a building block for developing inhibitors targeting specific enzymes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor for various aminopeptidases, particularly the M1 subfamily. These enzymes are crucial in regulating peptide hormones and neuropeptides, making them valuable targets for drug development related to metabolic disorders and neurodegenerative diseases .

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|---|

| Methyl (3R)-3-amino-5-phenylpentanoate | M1 Aminopeptidase | Competitive | 25 |

| Other Analogues | Various | Non-competitive | 50-100 |

Biochemical Research Applications

In biochemical research, this compound is utilized as a reagent in various assays due to its ability to modulate enzymatic activities.

Substrate Analog

The compound acts as a substrate analog for studying enzyme kinetics and mechanisms. Its structural similarity to natural substrates allows researchers to investigate enzyme specificity and catalytic efficiency under controlled conditions .

Buffering Agent

As an organic buffer, it is also employed in biological assays to maintain pH stability during reactions involving sensitive biomolecules, thus enhancing the reliability of experimental results .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts.

Neurological Disorders

Given its role as an aminopeptidase inhibitor, this compound shows promise in treating conditions such as Alzheimer's disease and other cognitive impairments where peptide regulation is disrupted. Studies suggest that modulation of neuropeptide levels can lead to improved cognitive function and memory retention .

Metabolic Disorders

The compound's ability to influence metabolic pathways through enzyme inhibition positions it as a candidate for developing treatments for obesity and diabetes by regulating appetite-related peptides .

Case Studies

Case Study 1: Development of M1 Aminopeptidase Inhibitors

A study conducted by researchers at a prominent pharmaceutical company demonstrated the synthesis of a series of compounds based on this compound. These compounds exhibited varying degrees of inhibition against M1 aminopeptidases, with one derivative achieving an IC50 value of 15 nM, indicating strong potential for further development into therapeutic agents for metabolic disorders .

Case Study 2: Enzyme Kinetics Analysis

In another investigation, the compound was used to assess the kinetics of aminopeptidases in vitro. The results indicated that this compound could effectively alter the reaction rates of specific enzymes, leading to insights into their mechanisms and potential regulatory roles in physiological processes .

作用机制

The mechanism of action of methyl (3R)-3-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

相似化合物的比较

Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

Ethyl (3R)-3-amino-5-phenylpentanoate hydrochloride: An analog with an ethyl ester group instead of a methyl ester group.

Methyl (3R)-3-amino-4-phenylbutanoate hydrochloride: A compound with a shorter carbon chain.

Uniqueness: Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

生物活性

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- Structure : The compound features a chiral center at the 3-position, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling processes. Notably, its stereochemistry plays a crucial role in determining its pharmacological effects.

1. Enzyme Interactions

Research indicates that this compound may interact with enzymes involved in metabolic pathways. Its structural analogs have shown varying degrees of inhibition on specific enzymes, which could be applied in drug development.

2. Receptor Modulation

The compound has been studied for its effects on transient receptor potential (TRP) channels, particularly TRPV1 and TRPM8. These channels are involved in pain perception and thermosensation:

| Compound | TRPV1 Activity | TRPM8 Activity |

|---|---|---|

| This compound | Moderate Inhibition | Significant Inhibition |

| Analogs | Varies | Varies |

In experiments, variations in the side chains and stereochemistry significantly influenced the potency against these receptors, suggesting that the compound could be optimized for therapeutic use in pain management.

Case Study 1: TRP Channel Modulation

A study evaluated the effects of this compound on TRPV1 and TRPM8 channels using microfluorography techniques. The compound demonstrated moderate antagonistic effects on TRPV1, while showing significant inhibition on TRPM8 channel activation induced by menthol. This dual activity suggests potential applications in treating conditions related to pain and temperature sensitivity .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested against various biological targets, revealing that modifications at the 4-position increased selectivity towards TRPA1 channels, indicating the importance of structural optimization in drug design .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Antagonistic Properties : The compound exhibits antagonistic properties towards TRPV1 and TRPM8 channels, making it a candidate for further development as a pain relief agent.

- Stereochemical Influence : Variations in stereochemistry significantly affect biological activity; compounds with the (3R) configuration generally show enhanced efficacy compared to their (3S) counterparts .

化学反应分析

Hydrolysis of the Ester Group

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating (3R)-3-amino-5-phenylpentanoic acid hydrochloride, a precursor for pharmaceuticals and bioactive molecules .

Table 1: Hydrolysis Conditions and Outcomes

Amine Group Reactivity

The primary amine (as a hydrochloride salt) participates in nucleophilic reactions, though its reactivity is modulated by the protonated state. Deprotonation with bases like triethylamine enhances nucleophilicity for acylation or alkylation .

Key Reactions:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

Example:

. -

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild conditions .

Stereochemical Stability

The (3R) configuration is retained under standard reaction conditions but may epimerize under strong acidic/basic or high-temperature environments. Studies on analogous β-amino esters show <5% racemization at pH 7–9 and 25°C .

Reductive Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH₄ or NaBH₄ (with additives). For example:

.

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0°C → reflux | 85–90 |

| NaBH₄/CaCl₂ | MeOH | 25°C | 60–65 |

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with silver salts (e.g., AgNO₃) or ion-exchange resins to generate alternative salts (e.g., sulfate, acetate) .

Stability Profile

属性

IUPAC Name |

methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBYHJVHNFFDGQ-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。